1,2,6,7-Tetrachlorodibenzo-P-dioxin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,6,7-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-3-7-11(9(5)15)18-8-4-2-6(14)10(16)12(8)17-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMLAWFHXZIRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C=CC(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074043 | |
| Record name | 1,2,6,7-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40581-90-6 | |
| Record name | 1,2,6,7-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,6,7-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,6,7-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J62NF50EHT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Environmental Release Mechanisms Research
Industrial By-product Formation Studies
The formation of 1,2,6,7-TCDD as an unintentional by-product of industrial processes is a significant area of research. These studies are crucial for understanding and controlling the release of this compound into the environment.
Mechanisms from Chlorophenol Synthesis
The production of chlorophenols, which are used as intermediates in the manufacturing of pesticides and other chemicals, is a well-documented source of PCDD contamination. While the primary focus of many studies has been the formation of the highly toxic 2,3,7,8-TCDD from the synthesis of 2,4,5-trichlorophenol, the formation of other isomers, including 1,2,6,7-TCDD, can also occur. Current time information in Bangalore, IN.ca.gov
The fundamental mechanism involves the condensation of two chlorophenol molecules at elevated temperatures and pressures. The specific substitution pattern of the resulting TCDD isomer is determined by the chlorine substitution on the precursor chlorophenol molecules. For 1,2,6,7-TCDD to form, the precursor chlorophenols would need to have chlorine atoms at positions that favor the formation of this specific isomer. For instance, the condensation of 2,3,5-trichlorophenol (B165520) or a combination of other chlorophenols could theoretically lead to the formation of 1,2,6,7-TCDD. However, detailed mechanistic studies specifically elucidating the precise pathways and reaction kinetics for 1,2,6,7-TCDD from chlorophenol synthesis are not extensively available in the public domain.
Generation in Other Chlorinated Chemical Production
Beyond chlorophenol synthesis, 1,2,6,7-TCDD can be generated as a trace contaminant in the production of other chlorinated organic chemicals. The production of polychlorinated biphenyls (PCBs), for example, has been shown to lead to the formation of PCDDs. Current time information in Bangalore, IN. The reaction conditions, including temperature, pressure, and the presence of catalysts, can influence the types and quantities of PCDD isomers formed.
Furthermore, the production of certain dyes, pigments, and chlorinated solvents may also create conditions conducive to the formation of 1,2,6,7-TCDD. The common thread in these processes is the presence of chlorinated aromatic precursors and energy inputs that can drive the condensation and cyclization reactions necessary for dioxin formation. Isomer-specific analyses of the PCDD content in the by-products of these industries are necessary to determine the prevalence of 1,2,6,7-TCDD.
Thermal Formation Research
Thermal processes, particularly combustion, are another major source of 1,2,6,7-TCDD in the environment. Research in this area focuses on two primary mechanisms: de novo synthesis and precursor formation pathways.
De Novo Synthesis Mechanisms
De novo synthesis refers to the formation of PCDDs from elemental carbon, a chlorine source, and oxygen in the presence of a metal catalyst, typically copper. nih.gov This process occurs in the post-combustion zone of incinerators and other thermal processes at temperatures ranging from 200 to 400°C. nih.gov The term de novo, meaning "from the new," signifies that the dioxin molecule is assembled from more fundamental constituents rather than from the simple transformation of a structurally similar precursor. wikipedia.org
While the general mechanism of de novo synthesis is understood, the factors that control the specific isomer distribution, including the formation of 1,2,6,7-TCDD, are complex. The structure of the carbon matrix, the nature of the chlorine donor, and the specific catalytic activity of the fly ash all play a role in determining which TCDD isomers are formed and in what proportions. Research on the isomer distribution from de novo synthesis experiments on fly ash from various sources could provide insights into the conditions that favor the formation of 1,2,6,7-TCDD.
Precursor Formation Pathways
In addition to de novo synthesis, 1,2,6,7-TCDD can be formed through reactions involving precursor compounds. These precursors are typically chlorinated aromatic compounds that are structurally similar to the dioxin molecule, such as chlorophenols, chlorobenzenes, and PCBs. uspu.ru When these precursors are present in the flue gas of combustion processes, they can undergo gas-phase or surface-catalyzed reactions to form PCDDs.
The formation of 1,2,6,7-TCDD from precursors is highly dependent on the specific precursor molecules present and the reaction conditions. For example, the dimerization of specific chlorophenol radicals could lead to the formation of the 1,2,6,7-TCDD isomer. Theoretical studies and laboratory experiments using specific precursor compounds are needed to fully elucidate the pathways leading to the formation of this particular congener.
Influence of Combustion Conditions and Catalytic Surfaces
The conditions within a combustion system have a profound impact on the formation of 1,2,6,7-TCDD. Key parameters include:
Temperature: The formation of PCDDs is highly temperature-dependent. The "dioxin formation window" of 200-400°C is where de novo synthesis is most efficient. At temperatures above 600°C, PCDDs tend to be destroyed.
Oxygen Concentration: The presence of oxygen is essential for the oxidative reactions involved in both de novo synthesis and precursor pathways.
Catalytic Surfaces: The fly ash in combustion systems provides a solid surface that can catalyze the reactions leading to PCDD formation. The composition of the fly ash, particularly the presence of copper and other transition metals, is a critical factor. nih.gov The specific surface chemistry and morphology of the fly ash can influence the isomer distribution of the resulting PCDDs.
Research investigating the congener profiles of PCDDs formed under different combustion conditions and with various types of fly ash is essential for understanding and controlling the emissions of 1,2,6,7-TCDD from thermal sources.
Re
Environmental Distribution, Fate, and Transport Research
Atmospheric Transport and Deposition Dynamics
Polychlorinated dibenzo-p-dioxins (PCDDs) are dispersed throughout the environment primarily via atmospheric transport and deposition. ntis.gov Combustion processes are a major source of these compounds in the atmosphere. nih.gov The distribution of PCDD congeners between the vapor and particle-bound phases in the atmosphere is influenced by factors such as vapor pressure and ambient air temperature. ntis.gov For tetrachlorodibenzo-p-dioxins (TCDDs), which have an intermediate vapor pressure, they can be associated with both vapor and particle-bound phases. nih.gov
Studies have shown that the less chlorinated a congener is, the greater the fraction that will be found in the vapor phase, particularly at warmer atmospheric temperatures and in the presence of fewer particles. nih.gov Conversely, more chlorinated dioxins are almost exclusively associated with the particle-bound phase. nih.gov The vapor-to-particle ratio for individual congeners can vary significantly. ntis.gov Wet and dry deposition are mechanisms by which particle-bound TCDD can be removed from the air. epa.gov
Aquatic System Behavior
Once deposited into aquatic environments, the behavior of 1,2,6,7-TCDD is governed by its physicochemical properties, particularly its low water solubility and high lipophilicity.
Due to their very low water solubility, most TCDDs in aquatic systems are expected to be associated with sediments or suspended particulate matter. epa.gov Aquatic sediments are considered a significant and ultimate environmental sink for global releases of TCDDs. epa.gov The partitioning of dioxin-like compounds between sediment and water is a critical factor in their environmental fate. nih.gov
The sediment-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters used to describe this partitioning behavior. The high hydrophobicity of TCDD isomers causes them to readily partition out of the dissolved phase and sorb to sediment. dioxin20xx.org The amount of TCDD sorbed to sediment is often directly related to the sediment's surface area and organic carbon content. dioxin20xx.orgmdpi.com Log Koc values for TCDD are typically high, indicating a strong affinity for organic matter in sediment. nih.gov For instance, a mean log Koc of 7.39 was determined for ten contaminated soils from New Jersey and Missouri. nih.gov
Table 1: Sediment-Water Partitioning Data for TCDD
| Parameter | Value/Range | Reference |
| Log Kow | 6.4 to 8.0 | nih.gov |
| Log Koc | 6.5 to 7.5 | nih.govepa.gov |
| Mean Log Koc | 7.39 | nih.gov |
| Water Solubility | 0.2 µg/L | waterquality.gov.au |
Note: This table presents data for 2,3,7,8-TCDD, which is often used as a surrogate for other TCDD isomers in environmental studies.
The persistence of TCDDs in the water column is influenced by several processes, including photolysis and volatilization. epa.gov Photodegradation on terrestrial surfaces can be an important transformation process. epa.gov The photolysis half-life of TCDD at the water's surface can range from 21 hours in the summer to 118 hours in the winter; however, these rates decrease significantly with increasing water depth. epa.gov
Terrestrial System Interactions
In terrestrial environments, the fate of 1,2,6,7-TCDD is largely determined by its interactions with soil and its potential for uptake by plants.
1,2,7,8-TCDD, a non-toxic isomer often used in fate and transport studies, readily partitions out of the dissolved phase and sorbs to soil. dioxin20xx.org The sorption of TCDDs to soil is strongly influenced by the soil's organic matter content; they are more tightly bound to soils with high organic matter. usda.gov However, it may take a longer time to reach adsorption equilibrium in soils with higher organic matter content. usda.gov
The high sorption affinity of TCDDs results in very low mobility in soil. nih.govusda.gov Soil column studies have shown that very little TCDD is transported through the soil, with most of it remaining tightly bound to the top layers. usda.gov For example, in soil cores from Times Beach, Missouri, which had been sprayed with TCDD-contaminated waste oils, most of the TCDD remained in the upper 15 cm of soil after more than a decade. nih.gov The vertical movement of TCDD has been found to be minimal across a wide range of soil types. nih.gov
Table 2: Soil Sorption Coefficients (Kd) for 1,2,7,8-TCDD in Various Soils
| Soil Type | Kd (L/g) |
| Sandy Clay Loam | 0.363 - 1.514 |
| Bentonite | 4.153 |
| Kaolin | 0.885 |
Source: Adapted from batch experiment results. dioxin20xx.org
The uptake of dioxins by plants from contaminated soil is a potential pathway for their entry into the food chain. Studies have shown that TCDDs can be taken up by the roots of plants and subsequently translocated to the aerial parts. nih.gov For example, in Arabidopsis thaliana, TCDD was detected in both roots and shoots after exposure. nih.gov
The extent of uptake and translocation can vary depending on the plant species and the specific dioxin congener. nih.gov Research on various agricultural crops has indicated that plants of the genus Cucurbita (e.g., zucchini, pumpkin) have a higher ability to translocate certain TCDD isomers compared to other crops like maize, soybean, and rice, where translocation was found to be an insignificant contamination mechanism for shoot tissues. nih.gov The lipid content in plant roots has been shown to have a logarithmic correlation with the root concentration factor of dioxins. nih.gov Contamination of the aboveground parts of plants may also occur through the volatilization of TCDD from contaminated soils. taylorfrancis.com
Bioaccumulation and Bioconcentration Research in Food Webs
A thorough review of scientific literature reveals a lack of specific research on the bioaccumulation and bioconcentration of 1,2,6,7-TCDD in food webs. While general principles suggest that as a lipophilic compound, it would have the potential to accumulate in the fatty tissues of organisms, no specific Bioconcentration Factors (BCF), Bioaccumulation Factors (BAF), or Biomagnification Factors (BMF) for 1,2,6,7-TCDD have been documented in available research. Studies on bioaccumulation invariably focus on 2,3,7,8-TCDD or other congeners with chlorine atoms in the 2, 3, 7, and 8 positions, which are known to have the highest biological activity and persistence. nih.govepa.govfrontiersin.org Therefore, no quantitative data on the accumulation of 1,2,6,7-TCDD in specific organisms or its transfer between trophic levels can be provided at this time.
Environmental Degradation and Transformation Pathways
The persistence of any PCDD congener in the environment is determined by its susceptibility to various degradation and transformation processes. These pathways can be driven by light (photolysis), microbial activity, or other chemical reactions.
There is no specific research detailing the photolytic degradation mechanisms for 1,2,6,7-TCDD. Studies on photolysis have been conducted on other TCDD isomers, particularly 2,3,7,8-TCDD, and have investigated factors such as the role of hydrogen-donating solvents and UV light in the reductive dechlorination process. However, the specific rates, pathways, and byproducts of 1,2,6,7-TCDD photolysis remain uncharacterized in the scientific literature.
Research into the microbial degradation of 1,2,6,7-TCDD is exceptionally limited. However, one study has identified fungi capable of degrading this specific congener. Strains of the white-rot fungus Phellinus brevispora have been shown to degrade 1,2,6,7-TCDD. The percentage of degradation observed in the study is detailed in the table below.
| Fungal Strain | Compound | Degradation (%) |
|---|---|---|
| P. brevispora strain BMC9152 | 1,2,6,7-TetraCDD | 26 |
This finding indicates that biological pathways for the breakdown of 1,2,6,7-TCDD exist. White-rot fungi are known for their powerful extracellular lignin-modifying enzymes, which have a broad substrate specificity and can degrade a wide range of persistent organic pollutants. However, beyond this initial finding, detailed research on the specific enzymes involved, the metabolic pathways, the resulting breakdown products, and the degradation rates in different environmental matrices (e.g., soil, sediment) for 1,2,6,7-TCDD is not available.
No studies specifically investigating the abiotic chemical transformation processes of 1,2,6,7-TCDD in environmental matrices such as soil, water, or sediment were found in the reviewed literature. Abiotic processes can include reactions like hydrolysis or reactions with other soil and sediment components. While research has been conducted on the transport and sorption of other non-2,3,7,8-substituted TCDD isomers in soil-water systems, this work has not included the 1,2,6,7- congener. Therefore, its stability and reactivity under various abiotic environmental conditions are currently unknown.
Predictive Environmental Fate Modeling and Simulation
Predictive environmental fate models are valuable tools for estimating the distribution and persistence of chemicals. These models, such as fugacity-based models or multimedia transport models like CalTOX, rely on chemical-specific input parameters, including partition coefficients (e.g., Kow), degradation half-lives in different media (air, water, soil), and bioaccumulation factors. tum.de
Due to the absence of empirically derived data for 1,2,6,7-TCDD for these critical parameters, no specific predictive environmental fate modeling or simulation studies for this congener have been published. The development of such models is contingent upon future research generating the necessary experimental data on its physicochemical properties and behavior in the environment.
Molecular and Cellular Mechanisms of Biological Interaction
Aryl Hydrocarbon Receptor (AhR) Mediated Pathways Research
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of a class of environmental contaminants known as dioxins, including 1,2,6,7-TCDD. researchgate.net The binding of these ligands to the AhR initiates a cascade of events leading to changes in gene expression and subsequent cellular responses.
Ligand Binding and Receptor Translocation Dynamics
The initial event in the AhR-mediated pathway is the binding of a ligand, such as 1,2,6,7-TCDD, to the cytosolic AhR. This binding event causes a conformational change in the receptor, leading to the dissociation of associated heat shock proteins, such as HSP90. nih.gov This unmasking of a nuclear localization signal facilitates the translocation of the ligand-AhR complex from the cytoplasm into the nucleus. nih.govspandidos-publications.com Once in the nucleus, the AhR complex dimerizes with the AhR nuclear translocator (ARNT) protein. wikipedia.orgnih.gov
Dioxin Response Element (DRE) Binding and Transcriptional Regulation
The newly formed AhR/ARNT heterodimer functions as a transcription factor. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. spandidos-publications.comnih.govnih.gov This binding event recruits co-activator proteins and the general transcriptional machinery to the promoter, initiating the transcription of these genes. The result is an alteration in the expression of a wide array of genes, leading to various cellular and physiological effects. wikipedia.org
Induction of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1)
A hallmark of AhR activation by compounds like 1,2,6,7-TCDD is the robust induction of a battery of drug-metabolizing enzymes, particularly members of the Cytochrome P450 (CYP) 1 family. nih.gov The genes for CYP1A1, CYP1A2, and CYP1B1 contain DREs in their regulatory regions and are therefore direct targets of the activated AhR/ARNT complex. mdpi.comoup.com The induction of these enzymes is a key component of the adaptive metabolic response to xenobiotic exposure. wikipedia.org For instance, studies have shown that TCDD exposure leads to a significant increase in the mRNA and protein levels of CYP1A1, CYP1A2, and CYP1B1 in various tissues, including the liver. nih.govmdpi.comoup.com
| Enzyme | Function | Induction by TCDD |
| CYP1A1 | Metabolism of polycyclic aromatic hydrocarbons (PAHs) and other xenobiotics. | Strongly induced by TCDD in various tissues. nih.govnih.gov |
| CYP1A2 | Metabolism of aromatic amines, PAHs, and some drugs. | Induced by TCDD, particularly in the liver. oup.comnih.gov |
| CYP1B1 | Metabolism of estrogens and various xenobiotics. | Induced by TCDD in a variety of tissues. mdpi.comoup.com |
Global Transcriptomic and Proteomic Responses
The influence of 1,2,6,7-TCDD and other dioxins extends far beyond the induction of CYP1 enzymes. High-throughput transcriptomic and proteomic studies have revealed that AhR activation leads to widespread changes in the expression of hundreds of genes and proteins. wikipedia.orgnih.gov These altered genes are involved in a diverse range of cellular processes, including cell growth and differentiation, apoptosis, immune function, and endocrine signaling. nih.govmdpi.com The specific profile of gene and protein expression changes can vary depending on the species, tissue type, and exposure conditions. nih.govnih.gov For example, a comparison of the transcriptomic responses to TCDD in rats and mice revealed that while there is a core set of conserved gene responses, a significant portion of the transcriptional changes are species-specific. nih.gov
AhR-Independent Molecular Pathways of Biological Perturbation
While the AhR-mediated pathway is the primary mechanism of action for 1,2,6,7-TCDD, there is growing evidence for the existence of molecular pathways that are perturbed by this compound independently of the AhR.
Mechanisms of Oxidative Stress Induction
Exposure to 1,2,6,7-TCDD has been linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov While some of this oxidative stress can be a downstream consequence of AhR-mediated induction of CYP1 enzymes, which can produce ROS as byproducts of their catalytic cycle, there are also suggestions of AhR-independent mechanisms. nih.govnih.gov
Disruption of Endogenous Signaling Pathways (e.g., Steroid-Hormone, Growth Factor)
The chemical compound 1,2,6,7-Tetrachlorodibenzo-p-dioxin (1,2,6,7-TCDD) is a potent endocrine disruptor, significantly impacting steroid hormone and growth factor signaling pathways. Its primary mechanism of action involves the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor present in the cells of virtually all vertebrates. wikipedia.orgnih.gov Upon binding to the AHR, 1,2,6,7-TCDD initiates a cascade of molecular events that can lead to altered gene expression, ultimately disrupting normal cellular function. wikipedia.orgnih.gov
Steroid-Hormone Signaling:
The influence of TCDD congeners on steroid hormone signaling is particularly well-documented in the context of reproductive health. In females, exposure to TCDD can compromise ovarian function and follicular development. nih.gov Studies have demonstrated that TCDD can inhibit follicle maturation by reducing gonadotropin responsiveness and suppressing the biosynthesis of estradiol (B170435). nih.gov This disruption in estradiol production is thought to be a key factor in the reproductive toxicity of TCDD. The mechanism involves the downregulation of genes crucial for estradiol biosynthesis, such as star, cyp11a1, and cyp19a1a. nih.gov
Research on mouse antral follicles has shown that TCDD can decrease the production of several key steroid hormones, including progesterone, androstenedione, testosterone, and 17β-estradiol, in a non-monotonic dose-response manner. nih.govarizona.edu Interestingly, co-treatment with pregnenolone (B344588), a precursor in the steroid synthesis pathway, can restore hormone levels to normal, suggesting that TCDD's disruptive action may occur prior to pregnenolone formation. nih.govarizona.edu This could involve inhibiting the transport of cholesterol to the inner mitochondrial membrane or the conversion of cholesterol to pregnenolone. nih.gov
Growth Factor Signaling:
The interaction between TCDD and growth factor signaling pathways further illustrates its complex toxicological profile. TCDD has been shown to alter the expression of various growth factors, which may contribute to developmental abnormalities. nih.gov For instance, in studies on the developing palate, TCDD has been observed to modify the expression of growth factors, potentially leading to cleft palate formation. nih.gov
Furthermore, TCDD exposure has been linked to alterations in insulin-like growth factor I (IGF-I) signaling. oup.com A decrease in serum IGF-I levels has been observed in rats treated with TCDD, which is associated with a reduction in body weight. oup.com This effect on IGF-I signaling highlights another mechanism through which TCDD can exert its systemic toxic effects.
Interactive Data Table: TCDD Effects on Steroid Hormone Production in Mouse Antral Follicles
| TCDD Concentration | Progesterone Level | Androstenedione Level | Testosterone Level | 17β-Estradiol Level |
| Control | Normal | Normal | Normal | Normal |
| 0.1 nM | Decreased | Decreased | Decreased | Decreased |
| 1 nM | Decreased | Decreased | Decreased | Decreased |
| 10 nM | Decreased | Decreased | Decreased | Decreased |
| 100 nM | Decreased | Decreased | Decreased | Decreased |
Note: This table is a simplified representation based on findings that TCDD decreases sex steroid hormone levels in a non-monotonic dose-response manner. The exact percentage of decrease can vary depending on the specific experimental conditions. nih.govarizona.edu
Cellular and Molecular Basis of Inflammatory Responses
A crucial player in TCDD-induced inflammation is the induction of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923), which are potent inflammatory molecules. nih.gov TCDD has been shown to induce COX-2 expression in various cell types, including macula densa cells in the kidney. nih.gov This induction is rapid and appears to be mediated through a nongenomic pathway involving the aryl hydrocarbon receptor (AHR). nih.gov This pathway is distinct from the classical genomic pathway that involves the translocation of the AHR to the nucleus and subsequent gene transcription. nih.gov
The inflammatory response to TCDD also involves the modulation of various cytokines and chemokines. For example, in human peripheral blood mononuclear cells (PBMCs) from patients with psoriasis, TCDD treatment has been shown to induce the activation of the AHR and subsequently increase the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-22 by CD4+ T cells. semanticscholar.org Similarly, in patients with atopic dermatitis, TCDD increased the production of IL-4 and IL-13. semanticscholar.org
Furthermore, metabolomic studies have revealed that TCDD exposure can lead to an increase in pro-inflammatory fatty acids and their products, suggesting an upregulation of inflammatory responses. mdpi.com Specifically, an increase in omega-6 fatty acids, which are associated with pro-inflammatory processes, has been observed in TCDD-exposed mice. mdpi.com
Free Radical Generation and Distribution
A significant aspect of the toxicity of this compound is its ability to induce oxidative stress through the generation of reactive oxygen species (ROS), also known as free radicals. nih.gov This overproduction of ROS can lead to cellular damage, including DNA strand breaks, and is considered a critical factor in TCDD-induced toxicities such as cell proliferation, growth arrest, and apoptosis. nih.gov
Research has demonstrated that TCDD exposure leads to a significant increase in ROS formation in human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov This increase in ROS is accompanied by a decrease in intracellular glutathione (B108866) (GSH), a key antioxidant that protects cells from oxidative damage. nih.gov The depletion of GSH further exacerbates the oxidative stress state within the cells.
The generation of ROS by TCDD can lead to DNA damage. Studies using the single-cell gel electrophoresis (Comet) assay have shown an increased number of DNA strand breaks in cells exposed to TCDD. nih.gov This DNA damage can, in turn, activate DNA repair mechanisms, such as the poly(ADP-ribose) polymerase-1 (PARP-1) pathway. nih.gov The activation of PARP-1 in response to TCDD-induced DNA damage has been confirmed by the detection of polymers of ADP-ribose-modified PARP-1. nih.gov
The induction of oxidative stress by TCDD is not limited to cancer cells. It is considered a potential mechanism contributing to its carcinogenic effects, as the oxygen damage to DNA can lead to mutations. wikipedia.org While TCDD itself is not considered directly mutagenic, the oxidative stress it induces may contribute to its role as a tumor promoter. wikipedia.org
Modulation of COX-2 Activity
This compound has been shown to modulate the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. nih.gov The induction of COX-2 is a critical factor in the development of certain TCDD-induced toxicities, such as hydronephrosis in neonatal mice. nih.gov
The mechanism by which TCDD induces COX-2 expression appears to involve a nongenomic pathway mediated by the aryl hydrocarbon receptor (AHR). nih.gov In mouse macula densa cells, TCDD treatment leads to a rapid increase in COX-2 mRNA expression, which is accompanied by an increase in the enzymatic activity of cytosolic phospholipase A2 (cPLA2) and the activation of protein kinases. nih.gov This rapid response suggests a signaling cascade that does not require the traditional genomic pathway of AHR activation, which involves translocation to the nucleus and binding to dioxin response elements (DREs) on DNA. nih.gov
The upregulation of COX-2 by TCDD can have significant downstream effects. The resulting increase in prostaglandins can contribute to inflammation and other pathological processes. nih.gov For example, the continuous overexpression of COX-2 has been linked to carcinogenesis through various mechanisms, including increased production of reactive oxygen species, promotion of cell proliferation, stimulation of angiogenesis, and inhibition of apoptosis. nih.gov
Interactive Data Table: TCDD-Induced Gene Expression in Mouse Macula Densa Cells
| Gene | Induction by TCDD (10 nM) | Time to Peak Induction |
| Cox-2 | Significant | 2 hours |
| CYP1B1 | Significant | 2 hours |
| IGFBP-1 | Significant | 2 hours |
Note: This table summarizes the temporal pattern of gene induction by TCDD in MMDD1 cells, showing a rapid response for all three genes. nih.gov
Comparative Molecular Mechanisms Across Diverse Organisms and Cell Lines
The fundamental molecular mechanism of action for this compound, involving the aryl hydrocarbon receptor (AHR), is highly conserved across vertebrate species, from fish to humans. nih.govnih.gov However, the specific toxicological outcomes and the sensitivity to TCDD can vary significantly between different species and even between different strains of the same species. wikipedia.org
Species-Specific Differences:
A striking example of species-specific sensitivity is the vast difference in the lethal dose (LD50) of TCDD. The guinea pig is exceptionally sensitive, with an oral LD50 as low as 0.5 to 2 µg/kg body weight, whereas the hamster is remarkably resistant, with an LD50 that can be as high as 1 to 5 mg/kg body weight. wikipedia.org These differences are not fully understood but are thought to be related to variations in the AHR and downstream signaling pathways.
In aquatic species like the zebrafish, TCDD exposure has been shown to disrupt ovarian function by affecting gene expression related to gonadotropin responsiveness and estradiol biosynthesis. nih.gov In porcine granulosa cells, TCDD has been found to influence the expression of genes involved in vitamin A metabolism, follicular development, and inflammation, even in cells where the AHR has been knocked down, suggesting the existence of AHR-independent mechanisms. nih.gov
Cell Line-Specific Responses:
The cellular response to TCDD can also differ depending on the cell type. For instance, in human breast cancer cell lines, the extent of oxidative stress and DNA damage induced by TCDD was found to be greater in estrogen receptor-negative (ERα-) MDA-MB-231 cells compared to estrogen receptor-positive (ERα+) MCF-7 cells. nih.gov This suggests that the estrogen receptor status of a cell can influence its susceptibility to TCDD-induced toxicity.
Furthermore, studies on human peripheral blood mononuclear cells have shown that TCDD can have different effects on cytokine production depending on the underlying inflammatory condition of the donor. In cells from psoriasis patients, TCDD increased the production of Th1, Th17, and Th22-related cytokines, while in cells from atopic dermatitis patients, it primarily increased the production of Th2-related cytokines. semanticscholar.org
Despite these variations, the central role of the AHR in mediating the toxic effects of TCDD is a common thread across most species and cell types studied. nih.gov The diversity of responses highlights the complexity of the downstream signaling events that are triggered by AHR activation in different biological contexts.
Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level
The toxicity of polychlorinated dibenzo-p-dioxins (PCDDs) is highly dependent on their chemical structure, specifically the number and position of the chlorine atoms. wikipedia.org Structure-activity relationship (SAR) studies have been crucial in understanding the molecular and cellular basis of their toxicity and in developing the concept of toxic equivalency factors (TEFs). wikipedia.org
The most critical structural feature for high-affinity binding to the aryl hydrocarbon receptor (AHR) and subsequent toxicity is the presence of chlorine atoms in the lateral positions (2, 3, 7, and 8) of the dibenzo-p-dioxin (B167043) molecule. wikipedia.org These four chlorine atoms confer a planar (flat) structure to the molecule, which is essential for fitting into the binding pocket of the AHR. wikipedia.org this compound possesses this key structural feature.
The addition of more chlorine atoms beyond the four in the lateral positions generally decreases the potency of the compound, although the qualitative toxic effects remain similar. wikipedia.org This is because the additional chlorine atoms can hinder the planarity of the molecule, reducing its ability to bind to the AHR. The TEF concept was developed to express the toxicity of different PCDD congeners relative to the most toxic congener, 2,3,7,8-TCDD, which is assigned a TEF of 1. wikipedia.org
At the molecular level, the binding affinity of a PCDD congener to the AHR is a primary determinant of its toxic potency. Congeners with a higher affinity for the AHR are generally more toxic. This binding initiates a cascade of events, including the translocation of the ligand-AHR complex to the nucleus, dimerization with the AHR nuclear translocator (ARNT), and subsequent binding to dioxin response elements (DREs) in the regulatory regions of target genes. nih.govnih.gov
Cellular studies have further elucidated the SAR of PCDDs. For example, the induction of cytochrome P450 enzymes, such as CYP1A1, is a well-established and sensitive marker of AHR activation and is strongly correlated with the binding affinity of the PCDD congener. nih.gov The ability of different congeners to induce inflammatory responses, disrupt endocrine signaling, and cause other cellular toxicities also generally follows the SAR established for AHR binding.
Ecological Impacts and Ecotoxicological Research
Development and Application of Ecotoxicological Biomarkers
The primary mechanism of toxicity for dioxins is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor nih.govmdpi.com. Upon binding, the AhR complex translocates to the nucleus and alters the expression of a suite of genes, most notably the cytochrome P4501A1 (CYP1A1) gene nih.govmdpi.com. The induction of CYP1A1 is a well-established and sensitive biomarker for exposure to AhR agonists, including dioxins nih.govmdpi.com. While studies specifically validating CYP1A1 induction by 1,2,6,7-TCDD in various ecological models are not abundant, the shared mechanism of action among dioxin congeners suggests that this would be a relevant biomarker.
In addition to CYP1A1, other potential biomarkers for dioxin exposure include alterations in the expression of genes related to immune function, endocrine signaling, and cellular growth and differentiation mdpi.comnih.gov. For instance, exposure to 2,3,7,8-TCDD has been shown to increase the production of reactive oxygen species (ROS), which can be a measurable indicator of cellular stress nih.gov.
Potential Ecotoxicological Biomarkers for Dioxin Exposure
| Biomarker | Biological Response | Ecological Relevance |
|---|---|---|
| CYP1A1 Induction | Induction of xenobiotic metabolism. | Indicates exposure to AhR agonists like dioxins. |
| Reactive Oxygen Species (ROS) | Increased cellular oxidative stress. | Indicates cellular damage and stress response. |
| Altered Gene Expression | Changes in genes related to immune and endocrine function. | Can predict adverse effects on organismal health. |
Interspecies Differences in Sensitivity and Mechanistic Responses
Significant interspecies differences in sensitivity to dioxins have been widely documented nih.gov. For example, the lethal dose of 2,3,7,8-TCDD can vary by orders of magnitude between seemingly similar species wikipedia.org. These differences are often attributed to variations in the structure and function of the AhR, as well as differences in metabolism and detoxification pathways.
Fish are particularly sensitive to the developmental toxicity of dioxins, with effects such as edema, hemorrhaging, and craniofacial malformations being common signs of toxicity during early life stages oup.comnih.gov. Birds also exhibit developmental toxicity, including brain asymmetries, when exposed to dioxin-like compounds in ovo tandfonline.com. Mammalian species show a range of developmental effects, from structural malformations to functional alterations in the reproductive and nervous systems tandfonline.com.
While these findings are primarily based on studies of 2,3,7,8-TCDD and other potent congeners, the general patterns of interspecies sensitivity are expected to apply to 1,2,6,7-TCDD, albeit at higher concentrations due to its lower toxic equivalency factor.
Interspecies Sensitivity to Dioxin-like Compounds
| Organism Group | Observed Sensitivities and Responses |
|---|---|
| Fish | High sensitivity during early life stages, leading to "blue sac disease"-like symptoms. |
| Birds | Developmental toxicity, including brain asymmetry. |
| Mammals | Wide range of effects including developmental toxicity, reproductive impairment, and neurobehavioral changes. Sensitivity varies greatly between species. |
Research on Organismal Development and Physiological Alterations in Ecological Models
Exposure to dioxins during critical developmental windows can lead to significant impacts on growth and morphology. In fish, early life stage exposure to 2,3,7,8-TCDD is known to cause a suite of developmental abnormalities, including skeletal deformities, reduced growth, and edema nih.gov. In mammals, prenatal exposure to 2,3,7,8-TCDD can result in decreased growth, structural malformations like cleft palate and hydronephrosis in mice, and an ectodermal dysplasia syndrome in monkeys and humans tandfonline.comosti.govcngb.org. While specific studies on 1,2,6,7-TCDD are scarce, it is expected to induce similar, though less potent, effects.
The reproductive system is a primary target of dioxin toxicity. In female mammals, exposure to 2,3,7,8-TCDD can lead to reduced fertility, endometriosis, and adverse pregnancy outcomes mdpi.comnih.gov. In males, developmental exposure has been linked to reduced sperm counts, decreased size of reproductive organs, and altered hormone levels nih.gov. The molecular mechanisms underlying these effects are complex and involve the disruption of endocrine signaling pathways mdpi.com. Studies in animal models have demonstrated that the effects of dioxin exposure on the reproductive system can be transgenerational, meaning they can be passed down to subsequent generations that were not directly exposed mdpi.commdpi.com.
The developing nervous system is also susceptible to the effects of dioxins. Gestational exposure to 2,3,7,8-TCDD has been associated with cognitive and motor deficits and an increased incidence of autism spectrum disorder-like traits in children nih.gov. Animal studies have shown that developmental TCDD exposure can alter neuronal proliferation, migration, and dendritic arborization mdpi.com. These cellular changes can manifest as behavioral alterations, such as changes in learning, motor activity, and social behaviors nih.govjst.go.jp.
Population and Community Level Ecological Impact Studies
The persistence and bioaccumulative nature of dioxins, including 1,2,6,7-TCDD, pose a long-term threat to ecological populations and communities nih.gov. Dioxins accumulate in the fatty tissues of organisms and biomagnify up the food chain, leading to higher concentrations in top predators nih.gov. This can result in population-level effects, such as the observed reproductive impairment in fish-eating birds and mammals in contaminated areas nih.gov.
Methodologies for Ecological Risk Assessment of Dioxin Congeners
The ecological risk assessment of dioxin congeners, including 1,2,6,7-Tetrachlorodibenzo-p-dioxin (1,2,6,7-TCDD), is a complex process designed to evaluate the potential adverse effects of these persistent environmental pollutants on ecosystems. The primary methodology employed globally is the Toxicity Equivalence (TEQ) approach, which simplifies the risk assessment of complex mixtures of dioxin-like compounds.
A foundational principle in the ecotoxicology of dioxins is the significance of the chlorine atom placement on the dibenzo-p-dioxin (B167043) structure. Extensive research has demonstrated that the toxic potency of dioxin congeners is predominantly associated with those that have chlorine atoms in the 2, 3, 7, and 8 positions. nih.gov This specific substitution pattern allows the molecule to bind to the aryl hydrocarbon receptor (AhR), initiating a cascade of biochemical and toxic responses. nih.gov
The compound at the center of this article, this compound, is a tetrachlorinated dibenzo-p-dioxin. However, it is crucial to note that it is not substituted at all of the 2, 3, 7, and 8 positions. This structural characteristic is fundamental to its toxicological profile and its consideration in ecological risk assessments. Dioxin congeners that lack the 2,3,7,8-substitution pattern are generally considered to be relatively less toxic. nih.gov
The Toxicity Equivalence Factor (TEF) Concept
To manage the complexity of assessing the risk of the many dioxin and dioxin-like compounds found in environmental mixtures, scientists have developed the concept of Toxicity Equivalence Factors (TEFs). nih.gov This approach uses the most toxic dioxin congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), as the reference compound and assigns it a TEF of 1. foodsafetyportal.euornl.gov Other dioxin-like compounds are assigned a TEF value that reflects their toxicity relative to 2,3,7,8-TCDD.
The World Health Organization (WHO) has convened expert panels to establish consensus TEF values for human and mammalian risk assessment, and these are often adapted for ecological risk assessment. foodsafetyportal.eu These TEF values are exclusively assigned to the dioxin and furan (B31954) congeners that are substituted at the 2, 3, 7, and 8 positions, as these are the congeners of toxicological concern. foodsafetyportal.eucdc.gov
The following table presents the 2005 WHO TEF values for the seven polychlorinated dibenzo-p-dioxin (PCDD) congeners considered to be toxic. Noticeably, 1,2,6,7-TCDD is not included in this list, underscoring its low priority in ecological risk assessments.
| Dioxin Congener | WHO 2005 TEF Value |
|---|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) | 1 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD) | 0.01 |
| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |
Calculation of Toxic Equivalents (TEQ)
The ecological risk of a mixture of dioxin congeners is determined by calculating the Total Toxic Equivalency (TEQ). This is achieved by multiplying the concentration of each individual 2,3,7,8-substituted congener by its assigned TEF and then summing the results. nih.gov
TEQ = Σ (Concentration of congener * TEF of congener)
The resulting TEQ represents the total toxic potency of the mixture, expressed as an equivalent concentration of 2,3,7,8-TCDD. nih.gov This single value can then be used in risk characterization, for example, by comparing it to ecological screening levels or toxicity reference values for 2,3,7,8-TCDD. Given that 1,2,6,7-TCDD is not assigned a TEF, it does not contribute to the TEQ calculation and is therefore not a driver of risk in this assessment framework.
Ecotoxicological Research Findings
The vast body of ecotoxicological research on dioxins has focused on 2,3,7,8-TCDD and other congeners with the 2,3,7,8-substitution pattern. This is due to their high toxicity and persistence in the environment. Studies have shown that these compounds can bioaccumulate in organisms and biomagnify through the food web. researchgate.net
Research into the ecological effects of non-2,3,7,8-substituted congeners like 1,2,6,7-TCDD is exceedingly limited. The scientific consensus is that these congeners are of minimal ecotoxicological concern for several reasons:
Low Affinity for the Ah Receptor: Their molecular structure does not allow for the same high-affinity binding to the Ah receptor that characterizes the toxic 2,3,7,8-substituted congeners.
Metabolism and Excretion: Non-2,3,7,8-substituted congeners are more readily metabolized and excreted by organisms compared to their 2,3,7,8-substituted counterparts.
Lack of Bioaccumulation: From a pharmacokinetic perspective, only the 2,3,7,8-substituted congeners are considered to be significantly accumulated in vertebrates.
The following table summarizes key research findings that underpin the methodologies for the ecological risk assessment of dioxin congeners and explains the rationale for the focus on 2,3,7,8-substituted compounds.
| Research Finding | Implication for Ecological Risk Assessment | Relevance to 1,2,6,7-TCDD |
|---|---|---|
| Toxicity is mediated through the Aryl hydrocarbon (Ah) receptor. | Risk assessment focuses on congeners that can effectively bind to this receptor. | Lacks the optimal structure for high-affinity binding, leading to low toxic potential. |
| Only 2,3,7,8-substituted congeners are assigned Toxicity Equivalence Factors (TEFs) by the WHO. | Only these congeners are included in the calculation of Toxic Equivalents (TEQ) for risk characterization. | Not assigned a TEF, therefore it does not contribute to the calculated risk of a dioxin mixture. |
| Non-2,3,7,8-substituted congeners are not significantly bioaccumulated in vertebrates. | The potential for long-term adverse effects and biomagnification is considered negligible. | Not expected to accumulate in organisms to levels that would cause adverse ecological effects. |
| 2,3,7,8-TCDD is the most potent dioxin congener and is used as the reference compound. | The toxicity of all other relevant congeners is expressed in relation to 2,3,7,8-TCDD. | Its toxicity is considered insignificant in comparison to 2,3,7,8-TCDD. |
Theoretical and Computational Studies on the Chemical Compound
Quantum Chemical Calculations and Reactivity Prediction (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of dioxin congeners. These methods calculate molecular properties to predict the behavior of these compounds.
Detailed Research Findings: Studies using DFT at the B3LYP/6-311G** level of theory have been employed to calculate the molecular structures, total energy, and thermodynamic properties (enthalpy, entropy, and Gibbs free energy) of the 22 tetrachlorinated dibenzo-p-dioxin (B167043) (TCDD) isomers, including 1,2,6,7-TCDD. researchgate.net These calculations help establish a relative stability order among the isomers. Research has shown that the total energy and standard free energy of TCDD isomers are strongly correlated with the number and position of chlorine atoms. researchgate.net For instance, isomers like 1,3,6,8-TCDD are found to be among the most stable configurations based on these calculations. researchgate.net
DFT is also used to explore chemical reactivity and potential reaction pathways. For example, DFT has been used to study the formation mechanisms of PCDDs from chlorophenol precursors, revealing the significance of radical-based mechanisms at high temperatures, such as those in incinerators. researchgate.net While specific reactivity studies on 1,2,6,7-TCDD are less common than for the 2,3,7,8-TCDD isomer, DFT calculations provide insights into the electronic properties that govern its interactions. Descriptors derived from DFT, such as molecular charge distribution and chemical reactivity, are crucial inputs for understanding the toxicological behavior of these compounds. tandfonline.com
Table 1: Calculated Thermodynamic Properties of TCDD Isomers
| Property | Description | Relevance to 1,2,6,7-TCDD |
|---|---|---|
| Total Energy | The total energy of a molecule in its ground state. Lower energy indicates higher stability. | DFT calculations establish the relative stability of 1,2,6,7-TCDD compared to other TCDD isomers. researchgate.net |
| Standard Enthalpy | The heat content of the system at standard conditions. | Used to predict the thermodynamics of formation and degradation reactions. researchgate.net |
| Standard Gibbs Free Energy | The energy available to do useful work, indicating the spontaneity of a reaction. | Helps determine the likelihood of 1,2,6,7-TCDD formation under specific environmental or industrial conditions. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A key indicator of chemical reactivity; a smaller gap suggests higher reactivity. |
Molecular Docking and Dynamics Simulations of Receptor Interactions
The biological and toxic effects of 1,2,6,7-TCDD and other dioxins are primarily mediated through their binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model and analyze these crucial receptor-ligand interactions.
Detailed Research Findings: Molecular docking is used to predict the preferred binding orientation of a ligand within a receptor's binding site. For dioxins, docking studies have been extensively performed to understand their interaction with the PAS-B domain of the AhR. mdpi.com These simulations show that interactions are often characterized by hydrogen bonding and hydrophobic interactions. nih.gov While 2,3,7,8-TCDD is the most studied ligand, these models are used for a wide range of congeners to understand differences in binding affinity. nih.govnih.gov
Molecular dynamics (MD) simulations provide a time-dependent view of the ligand-receptor complex, revealing the stability of the binding pose and the conformational changes that occur upon binding. nih.gov MD simulations of the AhR complexed with TCDD have shown that ligand binding can reduce the mobility of the receptor's PAS-B domain, leading to a more stable structure. This stabilization is believed to be a key step in the allosteric propagation of the signal that ultimately leads to changes in gene transcription. nih.gov Blind docking simulations, where the binding site is not pre-defined, have helped identify multiple potential binding pockets on the AhR, which could be important for understanding both activation and inhibition mechanisms. nih.govresearchgate.net
Table 2: Key Aspects of 1,2,6,7-TCDD and AhR Interaction Modeling
| Computational Method | Purpose | Key Findings for Dioxin Congeners |
|---|---|---|
| Homology Modeling | To construct a 3D model of the AhR protein, as its full experimental structure is not available. | Provides the structural basis for subsequent docking and dynamics studies. nih.gov |
| Molecular Docking | To predict the binding pose and affinity of 1,2,6,7-TCDD within the AhR binding pocket. | Identifies key amino acid residues and interaction types (e.g., hydrophobic) governing binding. nih.gov |
| Molecular Dynamics (MD) | To simulate the dynamic behavior of the 1,2,6,7-TCDD-AhR complex over time. | Reveals the stability of the interaction and ligand-induced conformational changes in the receptor. nih.gov |
Environmental Fate and Transport Modeling
Due to their persistence, dioxins like 1,2,6,7-TCDD are subject to long-range environmental transport and can be distributed across various environmental compartments. Multimedia environmental fate models are essential for understanding and predicting this distribution.
Multimedia Transport Models Development
Multimedia fate models are mathematical frameworks that quantify the distribution and transport of chemicals between environmental compartments such as air, water, soil, and sediment. nih.gov These models solve mass balance equations that account for emissions, transport processes (like deposition and volatilization), and degradation.
Detailed Research Findings: Fugacity-based models are a common type of multimedia model used to study the environmental fate of PCDDs. nih.gov These models use the concept of fugacity (the "escaping tendency" of a chemical) to describe the partitioning of a compound between different phases. Such models have shown that for TCDDs, a major pathway involves emission to the atmosphere, followed by wet and dry deposition onto soil and water. nih.gov The physical-chemical properties of the specific congener, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), are critical input parameters that dictate its behavior in these models. sfu.caclu-in.org Given the high hydrophobicity and low vapor pressure of TCDDs, they are predicted to accumulate predominantly in soil and sediment. nih.govresearchgate.net Various publicly available multimedia models, such as SimpleBox, CalTOX, and ChemRange, are used for these assessments. ru.nl
Long-Term Environmental Concentration Prediction Models
Predicting the long-term environmental concentrations of persistent organic pollutants (POPs) like 1,2,6,7-TCDD is crucial for risk assessment. Dynamic (non-steady-state) multimedia models are used for this purpose, allowing researchers to simulate how concentrations change over extended periods in response to historical or future emission scenarios.
Quantitative Structure-Activity Relationship (QSAR) Development for Dioxin Congeners
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or other properties. For dioxins, QSARs are vital tools for predicting the toxicity of the many congeners for which experimental data is lacking. nih.gov
Detailed Research Findings: QSAR studies for dioxins and related compounds aim to predict endpoints such as their binding affinity to the AhR or their toxic equivalency factor (TEF), which relates the toxicity of a congener to that of 2,3,7,8-TCDD. nih.govbundesumweltministerium.de The development of a QSAR model involves calculating a set of molecular descriptors that numerically represent the chemical structure. These can include physicochemical properties (e.g., logP), electronic properties (e.g., polarity, calculated via DFT), and topological indices. tandfonline.comtandfonline.comresearchgate.net
Partial least squares (PLS) analysis is a common statistical method used to build the relationship between these descriptors and the observed activity. tandfonline.com Studies have shown that descriptors related to molecular size, shape, polarizability, and electropological states are important for predicting the AhR binding affinities of PCDDs. nih.gov For example, one study found that the median lethal dose (LD50) of PCDDs in guinea pigs correlated with a descriptor combining hydrogen bond acceptor properties and molecular density. tandfonline.com The number of chlorine atoms is also a highly influential descriptor in many QSAR models for dioxins. nih.gov These models provide a cost-effective method for prioritizing congeners for further toxicological testing and for assessing the risk of complex dioxin mixtures found in the environment. nih.gov
Table 3: Common Descriptors in QSAR Models for Dioxins
| Descriptor Type | Example Descriptors | Relevance |
|---|---|---|
| Physicochemical | logP (Octanol-Water Partition Coefficient), Molar Volume | Represents the hydrophobicity and size of the molecule, influencing its bioaccumulation and transport. sfu.catandfonline.com |
| Electronic | Dipole Moment, Polarizability, HOMO/LUMO energies | Describes the electronic charge distribution and reactivity, which are key to receptor interactions. tandfonline.comresearchgate.net |
| Topological/Structural | Number of Chlorine Atoms, Connectivity Indices, Molecular Shape Profiles | Quantifies the molecular structure, including the specific pattern of chlorine substitution. nih.govnih.gov |
| Quantum Mechanical | Quadrupole Moment, Hyperpolarizabilities | Derived from methods like DFT to provide highly detailed electronic information. researchgate.netresearchgate.net |
Regulatory Science and Policy Research Perspectives
Development and Scientific Basis of Toxicity Equivalency Factors (TEFs)
The Toxicity Equivalency Factor (TEF) is a cornerstone of the risk assessment for dioxin-like compounds. It expresses the toxicity of a specific dioxin congener in relation to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. ornl.govwikipedia.org This approach is necessitated by the fact that dioxins are typically found in the environment as complex mixtures of various congeners, each with differing toxic potencies. wikipedia.org The TEF concept allows for the assessment of the combined toxicity of these mixtures by converting the concentration of each congener into a common toxic equivalent. epa.gov
For a compound to be included in the TEF scheme, it must meet several criteria: it must be structurally similar to PCDDs and polychlorinated dibenzofurans (PCDFs), bind to the aryl hydrocarbon receptor (AhR), elicit AhR-mediated biochemical and toxic responses, and be persistent and accumulate in the food chain. ornl.gov The toxic and biological effects of these compounds are mediated through the AhR. wikipedia.org
While a specific TEF for 1,2,6,7-TCDD is not individually listed in the widely adopted World Health Organization (WHO) TEF schemes, it falls under the category of hexachlorodibenzo-p-dioxins (HxCDDs). The WHO has assigned a TEF of 0.1 to the group of 2,3,7,8-substituted HxCDDs, which includes congeners such as 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD. ornl.govnih.gov
Derivation and Validation Methodologies for TEF Values
The derivation of TEF values is a scientifically rigorous process that relies on a combination of in vivo and in vitro studies, expert judgment, and a comprehensive database of relative effect potencies (REPs). nih.gov REPs are determined from individual studies and represent the potency of a compound relative to 2,3,7,8-TCDD for a specific biological or toxicological endpoint. ornl.gov
The process involves several key steps:
Database Compilation: A comprehensive database of all available REPs from peer-reviewed scientific literature is compiled. This includes data from a wide range of studies, such as those examining enzyme induction, reproductive and developmental effects, immunotoxicity, and carcinogenicity.
Expert Review and Judgment: An expert panel, such as that convened by the WHO, reviews the database. Decisions about TEF values are based on a combination of the distribution of unweighted REPs, expert scientific judgment, and point estimates from key studies. nih.gov
Weight of Evidence Approach: The derivation of TEFs employs a weight of evidence approach, considering the quality and relevance of the available data. In vivo studies are often given more weight than in vitro studies in determining the final TEF value.
Validation: The TEF concept is validated through studies on complex mixtures of dioxin-like compounds. These studies have generally confirmed the principle of additivity, which is a fundamental assumption of the TEF approach. nih.gov
Inter-species and In Vitro/In Vivo TEF Comparisons
Significant research has been conducted to understand the variability of TEFs across different species and between laboratory (in vitro) and whole-organism (in vivo) studies.
Inter-species Differences: There can be notable differences in the toxic potency of dioxin congeners across different species. For example, the lethal dose of 2,3,7,8-TCDD varies significantly between guinea pigs and hamsters. wikipedia.org These differences are considered during the TEF derivation process, with a focus on data from mammalian studies for the protection of human health.
Application of Toxic Equivalent Quantities (TEQs) in Environmental Assessment Research
The Toxic Equivalent Quantity (TEQ) is the practical application of the TEF concept in environmental assessment. The TEQ of a mixture is calculated by multiplying the concentration of each dioxin-like congener by its respective TEF and then summing the results. wikipedia.orgepa.gov This provides a single value that represents the total 2,3,7,8-TCDD-like toxicity of the mixture. wikipedia.org
TEQs are widely used in environmental assessment research to:
Characterize Contamination: TEQs are used to quantify the level of dioxin-like toxicity in various environmental media, including soil, sediment, water, and air, as well as in food and biological tissues. wikipedia.org
Establish Regulatory Limits: Regulatory agencies use TEQs to set limits for dioxin-like compounds in food, feed, and environmental media. For instance, general environmental limits in many countries are around 1,000 parts per trillion (ppt) TEQ in soils. wikipedia.org
Monitor Trends: TEQs are used to monitor changes in the levels of dioxin-like compounds in the environment over time, which can help in assessing the effectiveness of regulatory actions and emission reduction strategies.
Scientific Principles Underpinning Risk Assessment Methodologies
The risk assessment of dioxins, including 1,2,6,7-TCDD, is a multi-step process that aims to characterize the potential for adverse health effects in exposed populations. The key scientific principles and steps involved include:
Hazard Identification: This step involves identifying the potential adverse health effects associated with exposure to dioxin-like compounds. For dioxins, these effects can include carcinogenicity, reproductive and developmental problems, and damage to the immune and endocrine systems. clu-in.org 2,3,7,8-TCDD is classified as a known human carcinogen by the National Toxicology Program. clu-in.org
Dose-Response Assessment: This step establishes the relationship between the dose of a substance and the incidence of adverse health effects. For carcinogenic effects of dioxins, a linearized multistage model is often used to extrapolate from high-dose animal studies to low-dose human exposures. For non-cancer effects, a reference dose (RfD) or tolerable daily intake (TDI) is typically established. epa.gov
Exposure Assessment: This step quantifies the extent of human exposure to dioxin-like compounds. This involves measuring or modeling the concentrations of these compounds in various environmental media and estimating human intake through different pathways, with the food chain being the primary route of exposure for the general population. clu-in.org
Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability of adverse health effects in a given population. The risk is often expressed as the excess lifetime cancer risk or as a hazard quotient, which compares the estimated exposure to the RfD or TDI.
Research on Environmental Monitoring and Surveillance Strategies Supporting Policy
Effective environmental monitoring and surveillance are crucial for informing and evaluating policies aimed at managing dioxin contamination. Research in this area focuses on several key aspects:
Analytical Methods: The development and refinement of analytical techniques are essential for accurately measuring low levels of dioxins in complex environmental and biological samples. High-resolution gas chromatography/mass spectrometry (HRGC/HRMS) is the gold standard for congener-specific analysis. nih.gov Ongoing research aims to develop more rapid and cost-effective screening methods, such as bioassays. nih.gov
Monitoring Programs: National and international programs monitor the levels of dioxins in the environment, food supply, and human populations. These programs provide valuable data for assessing exposure, identifying sources of contamination, and tracking trends over time.
Source Identification: Research is conducted to identify and quantify the sources of dioxin emissions. This information is critical for developing effective source-directed measures to reduce the release of these compounds into the environment.
Fate and Transport Modeling: Mathematical models are used to understand and predict the movement and distribution of dioxins in the environment. These models help in assessing the long-range transport of these pollutants and their accumulation in the food chain.
Scientific Foundations of International and National Regulatory Frameworks for Dioxin Management
Regulatory frameworks for dioxin management at both the international and national levels are built upon a strong scientific foundation.
International Frameworks:
World Health Organization (WHO): The WHO plays a key role in the scientific assessment of dioxins. Through expert consultations, the WHO has established TEF values for dioxins and dioxin-like compounds, which are widely used by regulatory agencies worldwide. nih.gov The WHO has also set health-based guidance values, such as a tolerable daily intake (TDI), to protect public health. tewhatuora.govt.nz
Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA conducts risk assessments of chemicals in food, including dioxins, and has established a provisional tolerable monthly intake (PTMI) for these compounds. wikipedia.org
Stockholm Convention on Persistent Organic Pollutants (POPs): Dioxins are listed as POPs under the Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of these substances. The convention requires parties to take measures to reduce the unintentional release of dioxins.
National Frameworks:
United States Environmental Protection Agency (US EPA): The US EPA has a comprehensive regulatory framework for dioxins. This includes setting limits for dioxin emissions from various industrial sources, establishing water quality criteria, and providing guidance on the risk assessment and remediation of contaminated sites. ornl.gov The EPA recommends the use of the WHO TEF values in human health risk assessments. ornl.gov The agency has also established an oral reference dose (RfD) for 2,3,7,8-TCDD. epa.gov
European Union (EU): The EU has established maximum levels for dioxins and the sum of dioxins and dioxin-like PCBs in food and feed to protect consumers. europa.eu These regulations are based on scientific opinions from the European Food Safety Authority (EFSA).
These frameworks are dynamic and are periodically updated to incorporate new scientific knowledge on the toxicity, exposure, and risks of dioxin-like compounds.
Data Tables
Table 1: WHO 2005 Toxicity Equivalency Factors (TEFs) for Polychlorinated Dibenzo-p-dioxins (PCDDs)
| Compound | TEF Value |
|---|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) | 1 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD) | 0.01 |
| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |
Source: Adapted from van den Berg et al., 2006 nih.gov
Table 2: Key Regulatory and Advisory Values for Dioxins
| Issuing Body | Value | Compound(s) |
|---|---|---|
| WHO | Tolerable Daily Intake (TDI) of 1-4 pg/kg body weight | Dioxins and dioxin-like compounds |
| JECFA | Provisional Tolerable Monthly Intake (PTMI) of 70 pg/kg body weight | Dioxins and dioxin-like compounds |
| US EPA | Oral Reference Dose (RfD) of 0.7 pg/kg body weight/day | 2,3,7,8-TCDD |
Sources: WHO, 1998; FAO/WHO, 2002; US EPA, 2012 wikipedia.orgepa.govtewhatuora.govt.nz
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for detecting and quantifying 1,2,6,7-TCDD in environmental matrices?
- Methodological Answer : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard, as outlined in EPA Method 612. Isotope dilution techniques using stable isotopes (e.g., ²³⁷Cl-labeled analogs) improve accuracy by correcting for matrix interferences . For environmental samples, solvent extraction (e.g., toluene or hexane) followed by silica gel cleanup is critical to isolate dioxins from co-extracted lipids and chlorinated compounds. Quantitation requires calibration against certified reference materials, such as 50 μg/mL 1,4,7,8-TCDD in nonane .
Q. How does the chlorination pattern influence the toxicity of TCDD isomers like 1,2,6,7-TCDD?
- Methodological Answer : Toxicity correlates with binding affinity to the aryl hydrocarbon receptor (AhR). While 2,3,7,8-TCDD is the most potent isomer due to lateral chlorination, 1,2,6,7-TCDD exhibits lower toxicity. Use in vitro reporter gene assays (e.g., CALUX®) to measure AhR activation potency. Compare results with toxicity equivalence factors (TEFs) established by WHO, where 1,2,6,7-TCDD has a TEF < 0.01, indicating negligible dioxin-like activity .
Q. What safety protocols are essential for handling 1,2,6,7-TCDD in laboratory settings?
- Methodological Answer : Treat 1,2,6,7-TCDD as a potential carcinogen and teratogen. Use glove boxes with HEPA filtration for weighing solid compounds. For liquid solutions (e.g., 10% nonane mixtures), conduct work in fume hoods with secondary containment. Decontaminate glassware via UV photodegradation or incineration at > 1,200°C to break the dioxin backbone .
Advanced Research Questions
Q. How can researchers resolve discrepancies in microbial degradation rates of 1,2,6,7-TCDD across studies?
- Methodological Answer : Degradation efficiency depends on fungal species and chlorination patterns. Phlebia lindtneri degrades 1,2,6,7-TCDD faster than 2,3,7-TCDD due to preferential attack on non-lateral chlorinated positions. Standardize experimental conditions (e.g., culture pH, ligninolytic enzyme activity) and use LC-MS/MS to identify hydroxylated metabolites. Note that degradation rates in soil systems may differ due to bioavailability limitations .
Q. What methodological strategies enable the use of non-toxic TCDD analogs (e.g., 1,2,7,8-TCDD) in soil transport studies?
- Methodological Answer : Substitute toxic isomers with structurally similar, non-toxic analogs (e.g., 1,2,7,8-TCDD) to study sorption-desorption kinetics. Use batch equilibrium experiments with ¹⁴C-labeled compounds to quantify partition coefficients (Kd) in soil-water systems. Validate results against computational models (e.g., EPI Suite) to predict environmental fate .
Q. How does AhR knockout (Ahr<sup>-/-</sup>) murine models elucidate the role of 1,2,6,7-TCDD in hepatic dysfunction?
- Methodological Answer : Ahr<sup>-/-</sup> mice exhibit reduced liver weight and fibrosis, mimicking TCDD-induced hepatotoxicity. Compare wild-type and Ahr<sup>-/-</sup> cohorts exposed to 1,2,6,7-TCDD via histopathology and RNA-seq to identify AhR-independent pathways. Focus on genes regulating oxidative stress (e.g., CYP1A1, NRF2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
